2,2-Dimethylpentane-1,5-diamine
Description
Properties
CAS No. |
15657-55-3 |
|---|---|
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2,2-dimethylpentane-1,5-diamine |
InChI |
InChI=1S/C7H18N2/c1-7(2,6-9)4-3-5-8/h3-6,8-9H2,1-2H3 |
InChI Key |
TUGAQVRNALIPHY-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCN)CN |
Canonical SMILES |
CC(C)(CCCN)CN |
Synonyms |
2,2-Dimethyl-1,5-pentanediamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methylpentane-1,5-diamine with structurally or functionally related diamines:
Key Differences and Insights
Structural Impact on Properties :
- Branching : The methyl group in 2-Methylpentane-1,5-diamine reduces hydrogen bonding compared to linear 1,5-pentanediamine (cadaverine), lowering its melting point and enhancing solubility in hydrophobic matrices .
- Bioactivity : Cadaverine is a biogenic amine involved in decomposition and microbial metabolism, whereas 2-Methylpentane-1,5-diamine is synthetic and lacks natural biological roles .
Functional Versatility: N,N′-Bis(2-aminoethyl)-1,5-pentanediamine’s additional aminoethyl groups increase its chelation capacity, making it useful in metal ion binding and nanotechnology . N1,N5-Dimethylpentane-1,5-diamine, identified in cheetah urine, highlights metabolic modifications of diamines in biological systems .
Safety and Handling :
- 2-Methylpentane-1,5-diamine’s corrosivity necessitates stringent safety protocols, unlike cadaverine, which is primarily a nuisance due to its odor .
Q & A
Basic Questions
Q. What spectroscopic methods are recommended for confirming the structure of 2,2-Dimethylpentane-1,5-diamine?
- Answer : Structural confirmation requires a combination of spectroscopic techniques:
- IR/Raman Spectroscopy : Analyze N-H stretching (~3300 cm⁻¹) and bending vibrations (~1600 cm⁻¹) to confirm primary amine groups. Compare with group frequency charts for nitrogen compounds .
- NMR Spectroscopy : Use H and C NMR to resolve methyl (δ ~1.0–1.5 ppm) and methylene (δ ~2.5–3.5 ppm) environments. Molecular symmetry (C6H16N2) should yield distinct splitting patterns .
- Mass Spectrometry : Verify the molecular ion peak at m/z 116.208 (C6H16N2) and fragmentation pathways .
Q. What safety precautions are essential when handling 2,2-Dimethylpentane-1,5-diamine in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as corrosive under UN 2735) .
- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .
- Spill Management : Neutralize spills with weak acids (e.g., citric acid) and dispose of contaminated materials as hazardous waste .
Q. What are the primary applications of 2,2-Dimethylpentane-1,5-diamine in polymer chemistry?
- Answer : The compound serves as:
- Crosslinking Agent : Reacts with diisocyanates (e.g., 2,2-dimethylpentane-1,5-diyl diisocyanate) to form polyurethanes with enhanced thermal stability .
- Epoxy Curing Agent : Accelerates epoxy resin polymerization via amine-epoxide reactions, improving mechanical properties .
Advanced Research Questions
Q. How can 2,2-Dimethylpentane-1,5-diamine be utilized in the design of Schiff base ligands for coordination polymers?
- Answer :
- Synthesis : React with carbonyl compounds (e.g., salicylaldehyde) to form tetradentate Schiff base ligands. Example: A similar ligand, N-(2-hydroxylacetophenone)-3-oxapentane-1,5-diamine, coordinates with Cu(II) to form 1D polymers .
- Characterization : Use single-crystal X-ray diffraction (employing SHELX programs for refinement) and UV-Vis spectroscopy to study metal-ligand charge transfer .
Q. How can researchers resolve discrepancies between theoretical and experimental vibrational spectra of 2,2-Dimethylpentane-1,5-diamine complexes?
- Answer :
- Computational Modeling : Compare experimental IR/Raman data with density functional theory (DFT)-simulated spectra (e.g., B3LYP/6-31G* basis set) to validate assignments .
- Isotopic Substitution : Replace N with N to isolate amine vibrational modes and reduce coupling effects .
Q. What are the challenges in optimizing reaction conditions for polyurethane synthesis using 2,2-Dimethylpentane-1,5-diamine?
- Answer :
- Stoichiometric Balance : Maintain a 1:1 molar ratio of diamine to diisocyanate to prevent unreacted monomers, which degrade material performance .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction homogeneity. Avoid protic solvents that compete with amine-isocyanate reactions .
- Temperature Control : Limit exothermic side reactions by maintaining temperatures below 60°C during prepolymer formation .
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